molecular formula C11H13ClN2O2 B5475007 N-allyl-N'-(5-chloro-2-methoxyphenyl)urea

N-allyl-N'-(5-chloro-2-methoxyphenyl)urea

Cat. No.: B5475007
M. Wt: 240.68 g/mol
InChI Key: GFCMLYADVJRHHF-UHFFFAOYSA-N
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Description

N-allyl-N’-(5-chloro-2-methoxyphenyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an allyl group and a 5-chloro-2-methoxyphenyl group attached to the urea moiety

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-prop-2-enylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-3-6-13-11(15)14-9-7-8(12)4-5-10(9)16-2/h3-5,7H,1,6H2,2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCMLYADVJRHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-N’-(5-chloro-2-methoxyphenyl)urea typically involves the reaction of 5-chloro-2-methoxyaniline with allyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

5-chloro-2-methoxyaniline+allyl isocyanateN-allyl-N’-(5-chloro-2-methoxyphenyl)urea\text{5-chloro-2-methoxyaniline} + \text{allyl isocyanate} \rightarrow \text{N-allyl-N'-(5-chloro-2-methoxyphenyl)urea} 5-chloro-2-methoxyaniline+allyl isocyanate→N-allyl-N’-(5-chloro-2-methoxyphenyl)urea

Industrial Production Methods: In an industrial setting, the production of N-allyl-N’-(5-chloro-2-methoxyphenyl)urea may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.

Types of Reactions:

    Oxidation: N-allyl-N’-(5-chloro-2-methoxyphenyl)urea can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the allyl or phenyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-allyl-N’-(5-chloro-2-methoxyphenyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-allyl-N’-(5-chloro-2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-allyl-N’-(3-chloro-2-methoxyphenyl)urea
  • N-allyl-N’-(5-chloro-4-methoxyphenyl)urea
  • N-allyl-N’-(5-chloro-2-ethoxyphenyl)urea

Comparison: N-allyl-N’-(5-chloro-2-methoxyphenyl)urea is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds

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